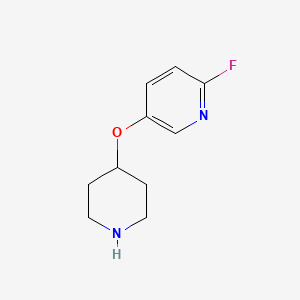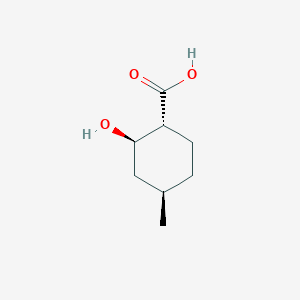
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 4-methylcyclohexanone in the presence of a chiral catalyst to obtain the desired stereoisomer. Another approach involves the use of asymmetric synthesis techniques, such as employing chiral auxiliaries or chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanal.
Reduction: Formation of 2-hydroxy-4-methylcyclohexanol.
Substitution: Formation of 2-chloro-4-methylcyclohexane-1-carboxylic acid or 2-amino-4-methylcyclohexane-1-carboxylic acid.
Scientific Research Applications
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is employed in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their conformation and function. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,4R)-dihydrocarveol
- (1R,2R,4R)-limonene-1,2-diol
- (1R,2R,4R)-4-methylcyclohexanol
Uniqueness
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role as a chiral building block in asymmetric synthesis. Compared to similar compounds, it offers higher selectivity and efficiency in the synthesis of enantiomerically pure products.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(1R,2R,4R)-2-hydroxy-4-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-5-2-3-6(8(10)11)7(9)4-5/h5-7,9H,2-4H2,1H3,(H,10,11)/t5-,6-,7-/m1/s1 |
InChI Key |
LCPRDXDBYWFDSF-FSDSQADBSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=O)O |
Canonical SMILES |
CC1CCC(C(C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


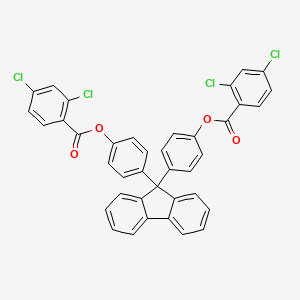
![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)
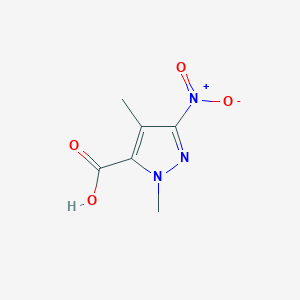
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
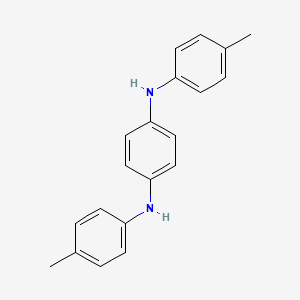
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
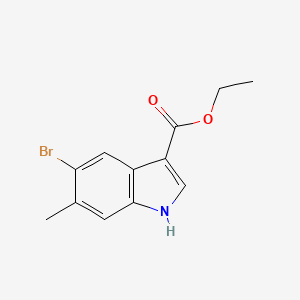
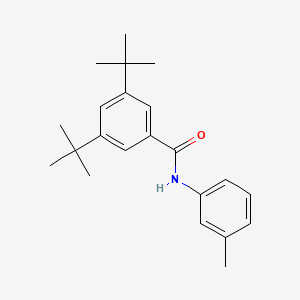
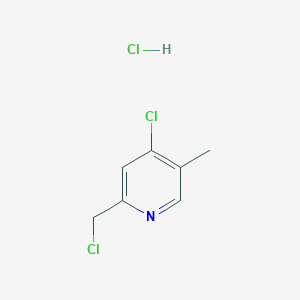
![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
